molecular formula C15H12ClNO3 B8562981 5-(3-Methylbenzamido)-2-Chlorobenzoic Acid

5-(3-Methylbenzamido)-2-Chlorobenzoic Acid

Cat. No. B8562981
M. Wt: 289.71 g/mol
InChI Key: XDBCRTJCZWDHAK-UHFFFAOYSA-N
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Patent
US08030487B2

Procedure details

To a stirring solution of 5-amino-2-chlorobenzoic acid (880 mg, 5.1 mmol) in anhydrous THF (45 mL), 3-methylbenzoyl chloride (870 mg, 5.6 mmol) was added slowly. The mixture was stirred at room temperature under argon for overnight. The solvent was removed under reduced pressure and re-crystallized from chloroform to afford the title compound as a white solid (1.2 g, 80%).
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH3:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16](Cl)=[O:17]>C1COCC1>[CH3:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8])=[O:17]

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
870 mg
Type
reactant
Smiles
CC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under argon for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
re-crystallized from chloroform

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C(C(=O)NC=2C=CC(=C(C(=O)O)C2)Cl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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